4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O2. It is characterized by a fused ring system consisting of a pyrazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-biselectrophiles. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane and methanol, followed by purification through column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclocondensation reactions, with optimization for yield and purity through process engineering and quality control measures .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or halogen groups .
Scientific Research Applications
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system but differ in the specific functional groups attached.
Pyrazolo[4,3-b]pyridines: These compounds have a different arrangement of the pyrazole and pyridine rings but exhibit similar chemical properties
Uniqueness: Its methyl group at the 4-position and carboxylic acid group at the 3-position provide distinct chemical properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
4-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINDGXZZNHWULW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617636 | |
Record name | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143803-93-4 | |
Record name | 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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